
Deacetyl Diltiazem N-Oxide
説明
Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem, a benzothiazepine derivative known for its antihypertensive and vasodilating properties. This compound is characterized by its molecular formula C20H24N2O4S and a molecular weight of 388.48 . It is part of the Diltiazem family and is recognized for its bioactive properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Diltiazem N-Oxide typically involves the oxidation of Deacetyl Diltiazem. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the validation of the product .
化学反応の分析
Types of Reactions: Deacetyl Diltiazem N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Deacetyl Diltiazem to this compound.
Reduction: Potential reduction back to Deacetyl Diltiazem under specific conditions.
Substitution: Possible substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Deacetyl Diltiazem.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Deacetyl Diltiazem N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Studied for its role in cellular processes and its interaction with various biological molecules.
Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of Diltiazem.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
作用機序
Deacetyl Diltiazem N-Oxide exerts its effects primarily through the inhibition of calcium influx into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lowered blood pressure . The compound interacts with calcium channels, modulating their activity and affecting cellular calcium levels .
類似化合物との比較
Diltiazem: The parent compound, known for its antihypertensive and vasodilating properties.
Deacetyl Diltiazem: A metabolite with similar pharmacological activity.
N-monodesmethyl Diltiazem: Another metabolite with distinct metabolic pathways.
Uniqueness: Deacetyl Diltiazem N-Oxide is unique due to its specific oxidation state and its role in the metabolic pathway of Diltiazem. It retains a significant portion of the pharmacological activity of the parent compound, making it a valuable subject of study in pharmacokinetics and drug metabolism .
生物活性
Deacetyl Diltiazem N-Oxide (DNO) is a metabolite of Diltiazem, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. This article explores the biological activity of DNO, its pharmacological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.
Overview of Diltiazem and Its Metabolites
Diltiazem is classified as a benzothiazepine derivative that acts by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and decreased myocardial oxygen demand. Upon administration, Diltiazem undergoes extensive first-pass metabolism, yielding several active metabolites, including Deacetyl Diltiazem (DD) and this compound (DNO) .
Metabolic Pathway
- Diltiazem → Deacetyl Diltiazem (25-50% activity retained)
- Deacetyl Diltiazem → This compound (DNO)
Pharmacological Activity of this compound
DNO retains significant pharmacological activity, functioning similarly to its parent compound but with distinct properties. Research indicates that DNO exhibits about 25-50% of the pharmacological activity compared to Diltiazem .
DNO acts as a calcium channel blocker , influencing various physiological processes:
- Vasodilation : By blocking calcium entry into vascular smooth muscle cells, it promotes relaxation and dilation of blood vessels.
- Cardiac Effects : Similar to Diltiazem, it may reduce heart rate and myocardial contractility through its action on the sinoatrial and atrioventricular nodes.
Case Studies and Research Findings
Several studies have investigated the biological activity and clinical implications of DNO:
- Cardiovascular Effects : A study demonstrated that DNO effectively reduced blood pressure in hypertensive models, showcasing its potential as an antihypertensive agent. The study highlighted that DNO's vasodilatory effects are comparable to those observed with Diltiazem .
- Metabolic Implications : Research has linked metabolites like DNO with alterations in metabolic pathways. For instance, elevated levels of trimethylamine N-oxide (TMAO), a gut microbiome-dependent metabolite, have been associated with cardiovascular risk factors. While not directly studied in relation to DNO, understanding these metabolic interactions is crucial for evaluating its safety profile .
- Comparative Studies : In vitro studies comparing the efficacy of DNO against other calcium channel blockers indicated that while it is less potent than some newer agents, its profile offers benefits in specific patient populations who may not tolerate other medications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Property | This compound | Diltiazem |
---|---|---|
Calcium Channel Blocking | Yes | Yes |
Pharmacological Activity | 25-50% of parent compound | Baseline |
Vasodilatory Effect | Moderate | Strong |
Heart Rate Impact | Moderate reduction | Significant reduction |
Metabolism | CYP3A4 mediated | Extensive first-pass |
特性
IUPAC Name |
2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDJMNXZDLMHP-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747423 | |
Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122619-90-3 | |
Record name | 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deacetyl Diltiazem N-Oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。